molecular formula C12H13NO4 B12898961 Benzyl (2-oxopyrrolidin-3-yl) carbonate CAS No. 78282-53-8

Benzyl (2-oxopyrrolidin-3-yl) carbonate

Cat. No.: B12898961
CAS No.: 78282-53-8
M. Wt: 235.24 g/mol
InChI Key: HIDQSVXSROJPSU-UHFFFAOYSA-N
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Description

Benzyl (2-oxopyrrolidin-3-yl) carbonate is a chemical compound with the molecular formula C({12})H({13})NO(_{4}). It is characterized by a benzyl group attached to a pyrrolidinone ring through a carbonate linkage. This compound is of interest in various fields due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl (2-oxopyrrolidin-3-yl) carbonate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 2-oxopyrrolidine in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product after purification.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-oxopyrrolidin-3-yl) carbonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides or carbonates.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl carbonate derivatives, while reduction can produce benzyl alcohols.

Scientific Research Applications

Chemistry

In chemistry, benzyl (2-oxopyrrolidin-3-yl) carbonate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structural features allow it to act as a probe in biochemical assays.

Medicine

In medicine, this compound has potential applications in drug development. Its ability to form stable conjugates with bioactive molecules makes it a candidate for prodrug design.

Industry

Industrially, this compound is used in the production of polymers and coatings. Its reactivity with various functional groups allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism by which benzyl (2-oxopyrrolidin-3-yl) carbonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The carbonate group can undergo hydrolysis, releasing active intermediates that participate in biochemical pathways. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl carbamate
  • Benzyl (2-oxopyrrolidin-1-yl) carbonate
  • Ethyl (2-oxopyrrolidin-3-yl) carbonate

Uniqueness

Benzyl (2-oxopyrrolidin-3-yl) carbonate is unique due to its specific structural arrangement, which imparts distinct reactivity and stability. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

CAS No.

78282-53-8

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

benzyl (2-oxopyrrolidin-3-yl) carbonate

InChI

InChI=1S/C12H13NO4/c14-11-10(6-7-13-11)17-12(15)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14)

InChI Key

HIDQSVXSROJPSU-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C1OC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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